molecular formula C12H15BrO3 B3131013 2-bromo-1-(3,4-diethoxyphenyl)ethan-1-one CAS No. 347845-98-1

2-bromo-1-(3,4-diethoxyphenyl)ethan-1-one

Cat. No.: B3131013
CAS No.: 347845-98-1
M. Wt: 287.15 g/mol
InChI Key: XJUQHNIDXRZSFM-UHFFFAOYSA-N
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Description

2-Bromo-1-(3,4-diethoxyphenyl)ethan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a bromine atom attached to the ethanone group and two ethoxy groups attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-(3,4-diethoxyphenyl)ethan-1-one can be achieved through the bromination of 1-(3,4-diethoxyphenyl)ethan-1-one. This reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or dichloromethane. The reaction is carried out at room temperature, and the product is obtained after purification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(3,4-diethoxyphenyl)ethan-1-one undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethyl sulfoxide (DMSO).

    Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted ethanones with various functional groups.

    Reduction: Formation of 1-(3,4-diethoxyphenyl)ethanol.

    Oxidation: Formation of 3,4-diethoxybenzoic acid.

Scientific Research Applications

2-Bromo-1-(3,4-diethoxyphenyl)ethan-1-one has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: Investigated for its potential use in the development of new drugs and therapeutic agents.

    Material Science: Utilized in the preparation of polymers and other advanced materials.

    Chemical Biology: Employed in the study of biological processes and the development of biochemical assays.

Mechanism of Action

The mechanism of action of 2-bromo-1-(3,4-diethoxyphenyl)ethan-1-one involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the carbonyl group can participate in various addition and reduction reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-(3,4-dimethoxyphenyl)ethanone: Similar structure but with methoxy groups instead of ethoxy groups.

    2-Bromo-1-(3,4-dihydroxyphenyl)ethanone: Similar structure but with hydroxy groups instead of ethoxy groups.

    2-Bromo-1-(3,4-dimethylphenyl)ethanone: Similar structure but with methyl groups instead of ethoxy groups.

Uniqueness

2-Bromo-1-(3,4-diethoxyphenyl)ethan-1-one is unique due to the presence of ethoxy groups, which can influence its reactivity and solubility compared to similar compounds with different substituents. The ethoxy groups can also affect the compound’s interactions with biological targets and its overall chemical behavior.

Properties

IUPAC Name

2-bromo-1-(3,4-diethoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO3/c1-3-15-11-6-5-9(10(14)8-13)7-12(11)16-4-2/h5-7H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJUQHNIDXRZSFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)CBr)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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